Intraocular Pressure Lowering: Categorized in Lower-Efficacy Tier Alongside Atenolol and Metoprolol in a 9-Agent Head-to-Head Rabbit Study
In a direct head-to-head comparison of nine β-adrenergic blocking agents administered topically into the conjunctival sac of rabbits using two experimental ocular hypertension models, butidrine was classified in the lower-efficacy tier alongside atenolol and metoprolol, producing 'less impressive effects' compared with the higher-potency tier (timolol, sotalol) and the intermediate-potency tier (pindolol, oxprenolol, practolol, propranolol) [1]. All nine agents demonstrated a clear pressure-lowering action to differing extents, and butidrine was well tolerated by ocular tissues [1].
| Evidence Dimension | Intraocular pressure-lowering potency ranking (topical administration, rabbit ocular hypertension models) |
|---|---|
| Target Compound Data | Butidrine: Lower-efficacy tier (less impressive effects) |
| Comparator Or Baseline | Timolol & sotalol: Best results (highest tier); Pindolol, oxprenolol, practolol, propranolol: Fairly potent (intermediate tier); Atenolol & metoprolol: Lower-efficacy tier (same as butidrine) |
| Quantified Difference | Categorical tier difference: butidrine is in the lower-efficacy group, distinct from the intermediate and high-potency groups |
| Conditions | Two models of experimental ocular hypertension in rabbits; topical administration into the conjunctival sac; Albrecht von Graefes Arch Klin Exp Ophthalmol, 1979 |
Why This Matters
For ocular pharmacology studies, butidrine's lower IOP-lowering potency makes it a suitable low-efficacy control or a tool for dissecting β-blockade-mediated vs. non-β-blockade-mediated effects on intraocular pressure, distinct from high-potency agents like timolol.
- [1] Bonomi L, Perfetti S, Noya E, Bellucci R, Massa F. Comparison of the effects of nine beta-adrenergic blocking agents on intraocular pressure in rabbits. Albrecht Von Graefes Arch Klin Exp Ophthalmol. 1979 Mar 5;210(1):1-8. doi: 10.1007/BF00414784. PMID: 35031. View Source
